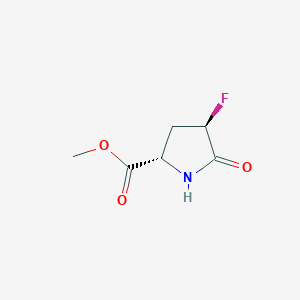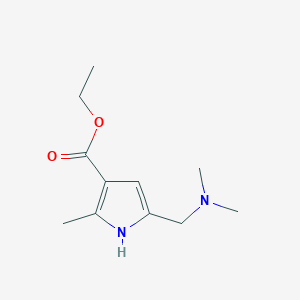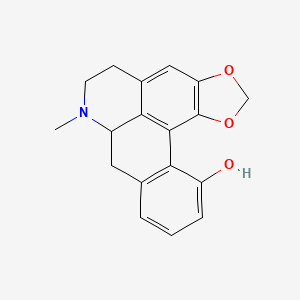
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+1H-pyrrol-1-amine→this compound+H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 4-ethoxybenzaldehyde and 1H-pyrrol-1-amine.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of liquid crystal materials and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzylidene)-1H-pyrrol-1-amine
- N-(4-Ethoxybenzylidene)-4-butylaniline
- N-(4-Methoxybenzylidene)-4-butylaniline
Uniqueness
N-(4-Ethoxybenzylidene)-1H-pyrrol-1-amine is unique due to its specific ethoxy substitution on the benzylidene group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-N-pyrrol-1-ylmethanimine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-7-5-12(6-8-13)11-14-15-9-3-4-10-15/h3-11H,2H2,1H3/b14-11+ |
InChI Key |
HBJBGYCLXDXPTI-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B12873047.png)
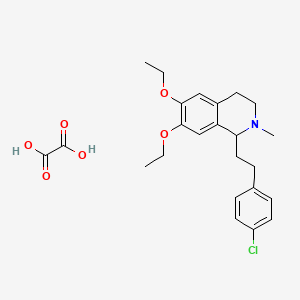
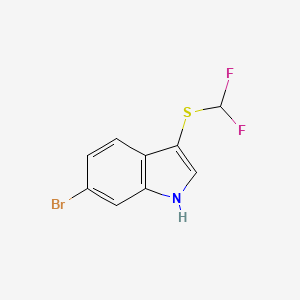
![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
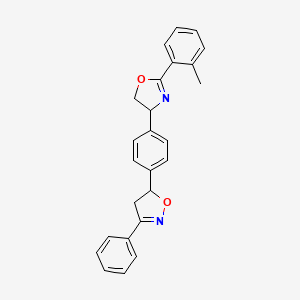
![2-Chlorobenzo[d]oxazole-6-thiol](/img/structure/B12873085.png)
